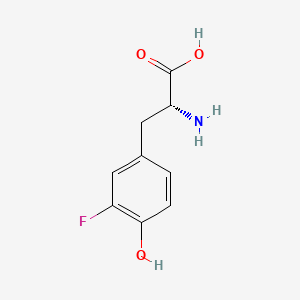

3-fluoro-D-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315780 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64024-06-2 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-D-tyrosine is a synthetic amino acid analog of D-tyrosine where a fluorine atom is substituted at the third position of the phenyl ring. This modification of the natural amino acid structure imparts unique physicochemical properties that make it a valuable tool in various research and clinical applications, most notably as a tracer in Positron Emission Tomography (PET) for tumor imaging.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary biological application.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, into the tyrosine structure significantly influences its electronic properties, acidity, and interactions with biological systems. A summary of the key physicochemical properties of this compound and its related isomers is presented below.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [4] |

| CAS Number | 64024-06-2 | [4] |

| Molecular Formula | C₉H₁₀FNO₃ | [4][5] |

| Molecular Weight | 199.18 g/mol | [5] |

| Appearance | Pale-yellow to Yellow-brown Solid | [6] |

| Storage Temperature | 2-8 °C | [6] |

Table 2: Quantitative Physicochemical Data

| Property | This compound | 3-fluoro-L-tyrosine | 3-fluoro-DL-tyrosine | Notes |

| Melting Point (°C) | Not explicitly found | 280 (dec.) | 280 (dec.) | Decomposition indicates thermal instability at the melting point. |

| Solubility | Data not available | Soluble in water | Data not available | Expected to have similar aqueous solubility to the L-isomer due to its polar nature. |

| pKa | Not experimentally determined | Phenolic OH: ~7.2 | Not experimentally determined | The fluorine substitution lowers the pKa of the phenolic hydroxyl group compared to tyrosine (~10). Specific pKa values for the carboxyl and amino groups are not readily available but are expected to be in the typical range for amino acids (~2 and ~9-10, respectively). |

| LogP | Not experimentally determined | Not experimentally determined | -2.3 (XLogP3-AA) | The negative LogP value indicates that the molecule is hydrophilic. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. Below are methodologies for determining key physicochemical properties and for its primary application in PET imaging.

Determination of pKa by UV-Visible Spectroscopy

The acidity of the phenolic hydroxyl group in this compound can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.[7]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in deionized water.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectrophotometric Measurement:

-

For each pH value, add a small aliquot of the this compound stock solution to a cuvette containing the buffer solution to a final concentration in the micromolar range.

-

Record the UV-visible absorption spectrum (typically from 250 to 450 nm). The phenolate form of tyrosine has a characteristic absorbance maximum at a higher wavelength than the protonated form.

-

-

Data Analysis:

-

Plot the absorbance at the wavelength of maximal change against the pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]

-

Determination of Octanol-Water Partition Coefficient (LogP) by ¹⁹F NMR Spectroscopy

The lipophilicity of fluorinated compounds can be accurately measured using ¹⁹F NMR spectroscopy.[8]

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound and a fluorinated reference compound in n-octanol.

-

Add an equal volume of water to create a biphasic system.

-

-

Equilibration:

-

Stir the mixture vigorously for several hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Allow the phases to separate completely overnight.[8]

-

-

NMR Analysis:

-

Carefully sample an aliquot from both the n-octanol and the water layers.

-

Acquire the ¹⁹F NMR spectrum for each sample.

-

-

Data Analysis:

-

Integrate the signals corresponding to this compound and the reference compound in both the n-octanol and water spectra.

-

The LogP value is calculated from the ratio of the integrals in the two phases, corrected for the known LogP of the reference compound.[8]

-

Synthesis and Purification of [¹⁸F]-3-fluoro-D-tyrosine for PET Imaging

The radiosynthesis of [¹⁸F]-labeled this compound is a critical step for its use as a PET tracer.

Protocol:

-

Radiolabeling: The synthesis is typically achieved via electrophilic fluorination of a suitable precursor of D-tyrosine using [¹⁸F]F₂ gas or other reactive [¹⁸F]fluorinating agents.

-

Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-3-fluoro-D-tyrosine from unreacted precursors and byproducts.

-

Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.

Biological Application: PET Imaging of Tumors

The primary application of this compound, particularly its radiolabeled form [¹⁸F]-3-fluoro-D-tyrosine, is in the field of oncology for the imaging of tumors using Positron Emission Tomography (PET).

Mechanism of Cellular Uptake

Tumor cells often exhibit a higher rate of amino acid metabolism compared to normal cells. [¹⁸F]-3-fluoro-D-tyrosine is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancers.[1][9][10] This selective uptake allows for the visualization of tumors with high contrast.

Preclinical PET Imaging Workflow

A typical experimental workflow for evaluating [¹⁸F]-3-fluoro-D-tyrosine in a preclinical tumor model is outlined below.

References

- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 64024-06-2 [sigmaaldrich.com]

- 7. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-fluoro-D-tyrosine: Structure, Properties, and Applications

This guide provides a comprehensive overview of 3-fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, for researchers, scientists, and drug development professionals. It covers its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and data presentation.

Chemical Structure and Formula

This compound is a non-proteinogenic amino acid where a fluorine atom is substituted at the meta-position (C3) of the phenyl ring of D-tyrosine.

Chemical Formula: C₉H₁₀FNO₃

IUPAC Name: (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[1]

Synonyms: D-m-Fluorotyrosine, (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid[1]

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

The introduction of a fluorine atom imparts unique physicochemical properties to the tyrosine molecule, influencing its biological activity and applications. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | |

| Molecular Weight | 199.18 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 280 °C (decomposes) | [3] |

| Solubility | Soluble in 1M HCl | |

| Specific Rotation [α]20/D | -7.0 to -10.0 deg (c=1, 1mol/L HCl) | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

Experimental Protocols

This section details methodologies for the synthesis and application of this compound, providing a foundation for experimental design.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly stereoselective route to produce D-amino acids. A common method involves the use of a D-amino acid aminotransferase (DAAT).

Principle: This method utilizes a DAAT to catalyze the transamination of a keto acid precursor, 3-fluoro-4-hydroxyphenylpyruvic acid, using a suitable amino donor to yield this compound.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a temperature-controlled vessel, dissolve 3-fluoro-4-hydroxyphenylpyruvic acid and a molar excess of a D-amino acid donor (e.g., D-alanine) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Enzyme Addition: Initiate the reaction by adding a purified D-amino acid aminotransferase.

-

Incubation: Maintain the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation for several hours to overnight. Monitor the reaction progress by HPLC.

-

Reaction Termination: Stop the reaction by acidifying the mixture (e.g., with HCl to pH 2), which denatures the enzyme.

-

Purification: Centrifuge the mixture to remove the precipitated enzyme. The supernatant containing this compound can be purified using ion-exchange chromatography.

-

Analysis: The purity and yield of the final product are determined by analytical HPLC and NMR spectroscopy.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Principle: The Fmoc-protected this compound is activated and coupled to the N-terminus of a growing peptide chain on a solid support. The Fmoc group is then removed to allow for the coupling of the next amino acid.

Experimental Workflow:

Detailed Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-3-fluoro-D-tyrosine-OH (typically 3-5 equivalents relative to resin substitution) and an activating agent (e.g., HBTU) in DMF.

-

Add an excess of a base, such as diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in [¹⁸F] Radiotracer Synthesis for PET Imaging

While direct radiolabeling of this compound with ¹⁸F is not the standard approach, its non-radioactive form is a crucial reference compound. The synthesis of related tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) provides a relevant protocol.

Principle: A precursor molecule is synthesized and then radiolabeled with [¹⁸F]fluoride via nucleophilic substitution, followed by deprotection to yield the final PET tracer.

Experimental Workflow:

Detailed Methodology (for [¹⁸F]FET as an example):

-

[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge.

-

Activation: Elute the [¹⁸F]fluoride from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.

-

Radiolabeling: Add the protected precursor (e.g., O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester) dissolved in an anhydrous solvent to the dried [¹⁸F]fluoride complex. Heat the reaction mixture to facilitate nucleophilic substitution.[5]

-

Deprotection: After radiolabeling, remove the protecting groups by acid hydrolysis (e.g., with HCl).

-

Purification: Purify the crude radiolabeled product using semi-preparative HPLC.

-

Formulation and Quality Control: Formulate the purified tracer in a physiologically compatible solution. Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

-

Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation, improve binding affinity, and modify their pharmacokinetic profiles.[6]

-

Neuroscience Research: It serves as a probe to study neurotransmitter systems, particularly the dopaminergic pathways, due to its structural similarity to DOPA.

-

Biochemical and Enzymatic Studies: The fluorine atom can be used as a sensitive NMR probe to investigate protein structure, dynamics, and interactions. It can also be used to study the mechanism of enzymes that interact with tyrosine.

-

Radiopharmaceuticals: While not directly radiolabeled with ¹⁸F in most applications, fluorinated tyrosine derivatives are key components of PET tracers for oncology imaging, particularly for brain tumors.[2]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

Unveiling the Enigmatic Role of 3-fluoro-D-tyrosine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring D-tyrosine, is emerging as a molecule of significant interest in biomedical research, particularly in the realms of oncology and neuroscience. Its unique stereochemistry and the presence of a fluorine atom confer distinct biological properties compared to its L-isomer, 3-fluoro-L-tyrosine. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current knowledge on its synthesis, cellular uptake, metabolic fate, and its impact on key biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing compound.

Introduction

The incorporation of fluorine into amino acids has proven to be a powerful strategy in medicinal chemistry and chemical biology. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability, altered binding affinities for enzymes and transporters, and unique applications in imaging and therapy. While L-amino acid analogs have been extensively studied, their D-isomers are gaining increasing attention due to their inherent resistance to proteolysis and distinct biological activities.

This compound, and particularly its α-methylated and radiolabeled derivatives like 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), have shown promise as positron emission tomography (PET) tracers for tumor imaging. The rationale behind their use lies in the altered metabolic and transport landscape of cancer cells, which often exhibit increased uptake of amino acids. Understanding the precise mechanisms governing the biological behavior of this compound is paramount for optimizing its existing applications and uncovering new therapeutic and diagnostic avenues.

Cellular Uptake and Transport

The entry of this compound into cells is a critical determinant of its biological activity. Like other amino acids, its transport across the cell membrane is mediated by specific transporter proteins.

The Role of L-type Amino Acid Transporter 1 (LAT1)

Evidence strongly suggests that the L-type Amino Acid Transporter 1 (LAT1) plays a significant role in the cellular uptake of fluorinated D-tyrosine analogs. LAT1 is a sodium-independent transporter of large neutral amino acids and is frequently overexpressed in a variety of cancers to meet the high demand for nutrients required for rapid proliferation.

Studies on the α-methylated analog, D-[¹⁸F]FAMT, have shown that its uptake in colon adenocarcinoma cells is competitively inhibited by a selective substrate of LAT1, indicating the involvement of this transporter[1]. While direct kinetic data for this compound is limited, the structural similarity suggests a comparable mechanism. The D-isomer, however, exhibits different pharmacokinetics compared to its L-counterpart. D-[¹⁸F]FAMT demonstrates more rapid clearance from the blood and lower accumulation in non-target organs such as the kidneys and pancreas when compared to L-[¹⁸F]FAMT[1][2]. This results in a higher tumor-to-background contrast in PET imaging, a significant advantage for diagnostic applications[1].

The diagram below illustrates the proposed transport mechanism of this compound and its analogs into a cancer cell, highlighting the central role of the LAT1 transporter.

Metabolic Fate

The metabolic pathway of this compound is a key area of investigation, as it dictates the compound's biological half-life, potential for incorporation into biomolecules, and its safety profile.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This enzyme plays a crucial role in the metabolism of endogenous and exogenous D-amino acids. Given that this compound is a D-amino acid, its interaction with DAAO is of significant interest.

While direct kinetic studies on this compound and DAAO are not extensively reported in the literature, the broad substrate specificity of DAAO for neutral and aromatic D-amino acids suggests that this compound is a potential substrate. The metabolic conversion by DAAO would lead to the formation of 3-fluoro-4-hydroxyphenylpyruvic acid. Further investigation is required to determine the kinetic parameters (K_m and V_max) of this interaction to understand the rate and efficiency of its metabolism via this pathway.

The proposed metabolic pathway of this compound by DAAO is depicted below.

In Vivo Stability and Excretion

Preclinical studies with D-[¹⁸F]FAMT have demonstrated its high stability in vivo, with over 95% of the compound remaining intact in mice up to 60 minutes after administration[1]. D-amino acids, in general, are not readily incorporated into proteins and are typically subject to rapid renal clearance. This characteristic is observed with D-[¹⁸F]FAMT, which shows predominantly urinary excretion[2]. This rapid excretion contributes to the low background signal in non-target organs, enhancing its utility in PET imaging[1].

Effects on Biological Systems

The biological effects of this compound are still under active investigation, with current research pointing towards its potential roles in oncology and neuroscience.

Application in Oncology: PET Imaging

The primary application of fluorinated D-tyrosine analogs to date has been in the field of oncology as PET imaging agents. The overexpression of LAT1 in many tumor types provides a molecular target for the selective accumulation of these tracers. As previously mentioned, the favorable pharmacokinetic profile of D-[¹⁸F]FAMT, characterized by high tumor uptake and low background signal, makes it a promising candidate for the diagnosis, staging, and monitoring of cancer[1][2].

Potential in Neuroscience

Given that tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, the effects of fluorinated tyrosine analogs on these pathways are of considerable interest. While most research has focused on L-tyrosine and its analogs, the potential for this compound to modulate neurological processes warrants exploration. D-amino acids are known to have roles in the central nervous system, and their resistance to degradation could lead to prolonged effects. Future research may uncover whether this compound can influence dopamine synthesis or signaling, potentially offering novel therapeutic strategies for neurological disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that data specifically for this compound is sparse, with most quantitative information derived from studies on its α-methylated and/or radiolabeled forms.

Table 1: Biodistribution of D-[¹⁸F]FAMT vs. L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice (%ID/g at 60 min post-injection)

| Organ | D-[¹⁸F]FAMT | L-[¹⁸F]FAMT |

| Blood | Lower | Higher |

| Pancreas | Lower | Higher |

| Kidney | Lower | Higher |

| Tumor | Lower | Higher |

| Tumor-to-Blood Ratio | Similar | Similar |

| Tumor-to-Muscle Ratio | Similar | Similar |

Data adapted from preclinical studies. Absolute values vary between studies, but the relative trends are consistent.[1]

Table 2: In Vivo Stability

| Compound | Time Point | % Intact in Mice |

| D-[¹⁸F]FAMT | 60 min | > 95% |

Data from studies in mice.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Synthesis of this compound Analogs

The synthesis of radiolabeled analogs such as D-[¹⁸F]FAMT typically follows the established methods for the corresponding L-isomer, with a reported radiolabeling yield of approximately 10%[1]. Non-radiolabeled this compound can be synthesized through chiral synthesis routes, often involving enzymatic resolution or the use of chiral starting materials to ensure stereochemical purity.

Cellular Uptake Assays

Objective: To determine the kinetics and mechanism of this compound uptake in cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., LS180 colon adenocarcinoma) are cultured in appropriate media.

-

Uptake Experiment: Cells are incubated with radiolabeled this compound (e.g., D-[¹⁸F]FAMT) at various concentrations and for different time intervals.

-

Inhibition Studies: To identify the transporters involved, uptake experiments are repeated in the presence of known inhibitors of specific amino acid transporters (e.g., a selective substrate for LAT1).

-

Data Analysis: Intracellular radioactivity is measured, and kinetic parameters (K_m and V_max) are calculated using Michaelis-Menten kinetics.

The workflow for a typical cellular uptake experiment is outlined below.

D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To determine if this compound is a substrate for DAAO and to measure the kinetic parameters of the reaction.

Methodology (Colorimetric Assay):

-

Reaction Mixture: A reaction mixture is prepared containing a D-amino acid (the substrate, e.g., this compound), a chromogenic reagent that reacts with a product of the DAAO reaction (e.g., hydrogen peroxide), and a coupling enzyme (e.g., horseradish peroxidase).

-

Enzyme Addition: The reaction is initiated by the addition of purified DAAO.

-

Spectrophotometric Measurement: The change in absorbance at a specific wavelength, corresponding to the formation of the colored product, is monitored over time.

-

Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance. By varying the substrate concentration, Michaelis-Menten kinetics can be used to determine K_m and V_max.

A variety of direct and coupled assays are available to measure DAAO activity, including those that detect oxygen consumption, the production of α-keto acids, or the formation of ammonia[3][4][5].

Conclusion and Future Directions

This compound and its derivatives represent a promising class of molecules with significant potential in both diagnostic and therapeutic applications. The current body of research, largely centered on D-[¹⁸F]FAMT, has highlighted the advantages of the D-stereoisomer for in vivo imaging, demonstrating improved pharmacokinetics and higher tumor-to-background contrast compared to its L-isomer.

Despite these advances, several key areas require further investigation to fully elucidate the mechanism of action of this compound. Direct comparative studies of the transport kinetics of this compound and its L-isomer are needed to precisely quantify their affinities for various amino acid transporters. A thorough characterization of the interaction between this compound and D-amino acid oxidase will be crucial for understanding its metabolic fate and potential for drug-drug interactions. Furthermore, exploring the effects of this compound on neuronal signaling pathways could unveil novel therapeutic opportunities for neurological disorders.

As research in this field continues to evolve, a deeper understanding of the intricate biological activities of this compound will undoubtedly pave the way for its broader application in medicine and biomedical research. This technical guide serves as a foundational resource to support and stimulate these future endeavors.

References

- 1. Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

Unlocking New Research Frontiers: A Technical Guide to the Applications of 3-Fluoro-D-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, is emerging as a powerful and versatile tool in biomedical research and drug development. The strategic substitution of a hydrogen atom with fluorine on the phenyl ring imparts unique physicochemical properties that make it an invaluable probe for in vivo imaging, a modulator of biological pathways, and a building block for novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its integration into innovative research and development pipelines.

Core Research Applications

The unique characteristics of this compound have led to its application in several key areas of biomedical research:

-

Positron Emission Tomography (PET) Imaging: Radiolabeled [¹⁸F]this compound serves as a highly specific tracer for imaging tumors and studying amino acid transport in vivo. The D-isomer exhibits favorable pharmacokinetics, including rapid clearance from non-target tissues, leading to high-contrast images.

-

Neuroscience Research: As an analog of tyrosine, a precursor to dopamine, this compound is utilized to investigate the intricacies of the dopaminergic system, offering insights into neurodegenerative diseases like Parkinson's.

-

Enzyme Inhibition Studies: The fluorinated tyrosine analog can act as an inhibitor of key enzymes such as tyrosinase and monoamine oxidase, making it a valuable tool for studying their function and for the development of novel therapeutic agents.

-

Protein Engineering and ¹⁹F NMR Spectroscopy: While the L-isomer is more commonly used for protein incorporation, the principles can be extended to the D-isomer in specific contexts. Incorporation of fluorinated amino acids provides a sensitive NMR probe for studying protein structure, dynamics, and interactions.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the research applications of this compound and its analogs.

Table 1: PET Tracer Uptake in Tumors (Standardized Uptake Value - SUV)

| Tracer | Tumor Type | SUVmax | Reference |

| [¹⁸F]FET | High-Grade Glioma | ≥ 2.6 | |

| [¹⁸F]FET | Low-Grade Glioma | < 2.6 | |

| [¹⁸F]FDOPA | High-Grade Glioma | 5.23 | [1] |

| [¹⁸F]FDOPA | Low-Grade Glioma | 4.92 | [1] |

| [¹⁸F]FBPA | Malignant Lesions | 5.1 ± 3.0 | [2] |

| [¹⁸F]FBPA | Benign Lesions | 2.9 ± 0.6 | [2] |

Note: SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in tissues. Higher SUVmax values in tumors generally indicate higher metabolic activity or tracer accumulation.

Table 2: Affinity of Fluorinated Tyrosine Analogs for Amino Acid Transporters

| Compound | Transporter | Km (µM) | Reference |

| [¹⁴C]FAMT | LAT1 | 72.7 | [3] |

| L-Leucine | LAT1 | 14 - 28 | [4] |

| L-Phenylalanine | LAT1 | 14 - 28 | [4] |

Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the substrate for the transporter. FAMT is a 3-fluoro-L-α-methyl-tyrosine.

Table 3: Tyrosinase Inhibition by Various Compounds (IC₅₀ Values)

| Inhibitor | IC₅₀ (µM) | Inhibition Type | Reference |

| D-Tyrosine | - | Competitive | [5] |

| Cinnamic Acid | 7.8 | - | [6] |

| Fluorinated Cinnamic Acid Ester | 0.5 | - | [6] |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | - | [5] |

| 6,7,4'-trihydroxyisoflavone | 9.2 | Competitive | [5] |

| Kojic Acid | 15.59 (monophenolase) | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs.

Radiosynthesis of [¹⁸F]this compound for PET Imaging

This protocol is a generalized procedure based on the synthesis of similar radiolabeled amino acids.

Materials:

-

Precursor molecule (e.g., a protected D-tyrosine derivative with a suitable leaving group for nucleophilic substitution).

-

[¹⁸F]Fluoride produced from a cyclotron.

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.

-

Sterile water for injection.

-

Sterile filters (0.22 µm).

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange resin cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature to remove water. This step is critical for the subsequent nucleophilic fluorination reaction.

-

Radiolabeling Reaction: The precursor molecule, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution and incorporation of the ¹⁸F-label.

-

Deprotection: Following the radiolabeling step, any protecting groups on the precursor molecule are removed, typically by acid hydrolysis (e.g., with HCl) at an elevated temperature.

-

Purification: The crude reaction mixture is purified using SPE cartridges to remove unreacted [¹⁸F]fluoride and polar impurities. Further purification is achieved by semi-preparative HPLC to isolate the [¹⁸F]this compound from the precursor and other byproducts.

-

Formulation: The HPLC fraction containing the purified product is collected, and the solvent is removed. The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter for in vivo administration.

Cellular Uptake Assay for Amino Acid Transporters

This protocol describes a method to assess the uptake of radiolabeled this compound in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., expressing LAT1).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Radiolabeled [¹⁸F] or [³H]this compound.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

Scintillation cocktail and a scintillation counter.

-

Cell lysis buffer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells overnight or until they reach the desired confluency.

-

Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed HBSS. Add fresh HBSS to each well and pre-incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to equilibrate the cells.

-

Uptake Initiation: To initiate the uptake, add the radiolabeled this compound to each well to a final desired concentration. For competition assays, unlabeled amino acids or inhibitors can be added simultaneously or during the pre-incubation step.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes) to allow for cellular uptake of the radiotracer.

-

Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells multiple times with ice-cold HBSS to remove any unbound tracer.

-

Cell Lysis: Add a cell lysis buffer (e.g., 0.1 M NaOH) to each well to lyse the cells and release the intracellular radioactivity.

-

Quantification: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the cellular uptake of the tracer. Data can be normalized to the protein concentration in each well and expressed as uptake per milligram of protein. For kinetic studies, uptake at different substrate concentrations can be measured to determine Km and Vmax values.

Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase.

-

L-DOPA (substrate).

-

This compound (test inhibitor).

-

Kojic acid (positive control inhibitor).

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.8).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of tyrosinase, L-DOPA, this compound, and kojic acid in the sodium phosphate buffer.

-

Assay Setup in a 96-well Plate:

-

Test Wells: Add buffer, a specific concentration of this compound, and the tyrosinase solution.

-

Positive Control Wells: Add buffer, a specific concentration of kojic acid, and the tyrosinase solution.

-

Negative Control Well (No Inhibitor): Add buffer and the tyrosinase solution.

-

Blank Well: Add only the buffer.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the L-DOPA substrate solution to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Dopamine Synthesis and Metabolism Pathway

Caption: Dopamine synthesis pathway and the role of this compound as a tyrosine analog.

Experimental Workflow for PET Imaging in Oncology

References

- 1. Intra-individual comparison of 18F-FET and 18F-DOPA in PET imaging of recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Fluorinated Tyrosine Toolkit: A Technical Guide to Discovery, Synthesis, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and chemical biology.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for subtle yet profound modulation of a molecule's physicochemical and biological properties.[1] Among the vast array of fluorinated biomolecules, fluorinated tyrosine analogs stand out as exceptionally versatile tools. Initially synthesized decades ago, these unnatural amino acids have found widespread application as probes for protein structure and function, modulators of enzyme activity, and valuable components in drug discovery and vaccine development.[1]

This technical guide provides a comprehensive overview of the discovery and history of fluorinated tyrosine analogs. It details their synthesis, summarizes their key physicochemical properties, and explores their major applications, with a focus on protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and their role in studying enzyme mechanisms. This document is intended to serve as a detailed resource, providing both foundational knowledge and practical experimental insights for researchers in academia and industry.

A Brief History: From Chemical Curiosities to Essential Probes

The journey of fluorinated tyrosine analogs began as an exploration in organic synthesis. While early work on fluorinated amino acids took place some time ago, their significant physiological activity quickly became apparent.[1] A pivotal moment in their application came in the mid-1970s with the work of Sykes and colleagues, who first demonstrated the use of 3-fluoro-L-tyrosine for ¹⁹F NMR analysis of the 86-kDa protein, alkaline phosphatase.[2][3] This seminal research established fluorotyrosine as a powerful, bio-orthogonal probe. Because fluorine is virtually absent in biological systems, its ¹⁹F NMR signal provides a clean, background-free window into the local environment of the labeled protein, a technique now widely known as Protein-Observed Fluorine NMR (PrOF NMR).[1][2][4] Since these initial studies, a variety of mono-, di-, tri-, and tetra-fluorinated tyrosine analogs have been synthesized and incorporated into proteins to investigate protein folding, dynamics, and interactions with ligands.[4]

Physicochemical Properties of Fluorinated Tyrosine Analogs

The introduction of fluorine onto the tyrosine ring significantly alters its electronic properties, most notably the acidity of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine increases the acidity, resulting in a lower pKa value compared to natural tyrosine. This effect is dependent on the number and position of the fluorine substituents.

Table 1: Physicochemical Properties of Tyrosine and its Fluorinated Analogs

| Compound | Abbreviation | Phenolic pKa |

| L-Tyrosine | Tyr / Y | 10.1 |

| 3-Fluoro-L-tyrosine | 3-F-Tyr | 8.7 |

| 2-Fluoro-L-tyrosine | 2-F-Tyr | 8.8 |

| 3,5-Difluoro-L-tyrosine | 3,5-F2-Tyr | 7.3 |

| 2,6-Difluoro-L-tyrosine | 2,6-F2-Tyr | 7.6 |

| 2,3,5,6-Tetrafluoro-L-tyrosine | F4-Tyr | 5.4 |

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various sources.

This tunable pKa makes fluorinated tyrosines excellent probes for studying the role of tyrosine residues in enzymatic catalysis and protein-protein interactions, where the protonation state of the hydroxyl group is critical.[1]

Synthesis of Fluorinated Tyrosine Analogs

The availability of fluorinated tyrosine analogs is crucial for their application. Both chemical and enzymatic methods have been developed to provide access to these valuable compounds.

Chemical Synthesis

Chemical synthesis offers a versatile route to a wide range of analogs. A common approach involves the electrophilic fluorination of protected tyrosine derivatives.

This protocol is adapted from established chemical synthesis methods.

-

Protection of L-Tyrosine: L-Tyrosine is first protected to prevent side reactions. This typically involves esterification of the carboxylic acid (e.g., to a methyl ester) and protection of the amino group (e.g., with a Boc or Cbz group).

-

Electrophilic Fluorination: The protected tyrosine is dissolved in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid). A source of electrophilic fluorine, such as Selectfluor® (F-TEDA-BF₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the ester and Boc group) to yield the final 3-fluoro-L-tyrosine.

-

Final Purification: The final product is often purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

Enzymatic Synthesis

Enzymatic synthesis provides a "greener" and highly stereospecific alternative to chemical methods. The enzyme Tyrosine Phenol Lyase (TPL) is particularly effective for this purpose. TPL, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible synthesis of L-tyrosine and its analogs from a phenol, pyruvate, and ammonia.[1][5][6]

References

- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance study of fluorotyrosine alkaline phosphatase: the influence of zinc on protein structure and a conformational change induced by phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. researchgate.net [researchgate.net]

3-Fluoro-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Non-Proteinogenic Alpha-Amino Acid

Abstract

3-Fluoro-D-tyrosine (3-F-D-Tyr) is a synthetic, non-proteinogenic α-amino acid that has garnered significant interest in various fields of biomedical research and drug development. As an analog of the naturally occurring L-tyrosine, the introduction of a fluorine atom to the D-enantiomer of tyrosine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its applications as a research tool, particularly in the study of dopamine pathways and as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique amino acid.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms.[1] These amino acids, both naturally occurring and synthetic, represent a vast chemical space for the design of novel therapeutics, research tools, and biomaterials.[1] The incorporation of NPAAs into peptides is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[1] this compound is a fluorinated derivative of the D-isomer of tyrosine, a proteinogenic amino acid.[2][3] The strategic placement of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it a valuable tool in medicinal chemistry and chemical biology.[4]

D-amino acids, once considered rare in higher organisms, are now recognized for their critical roles in physiological and pathological processes, particularly in the nervous and endocrine systems.[5] For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5] The metabolism of D-amino acids is primarily regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[6][7] Understanding the interaction of this compound with such enzymes and its overall metabolic fate is crucial for its application in research and therapeutics.

This guide will delve into the technical aspects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The introduction of a fluorine atom at the meta-position of the tyrosine ring influences its electronic and steric properties. While specific experimental data for this compound is limited, the properties of its L- and DL- counterparts provide valuable insights.

| Property | 3-Fluoro-L-tyrosine | 3-Fluoro-DL-tyrosine | Reference |

| Molecular Formula | C₉H₁₀FNO₃ | C₉H₁₀FNO₃ | [2][3] |

| Molecular Weight | 199.18 g/mol | 199.18 g/mol | [2][3] |

| Melting Point | 260-261 °C | 280 °C (decomposes) | [8] |

| Water Solubility | 9.8 g/L | Not specified | [8] |

| pKa (predicted) | 2.21 ± 0.20 | Not specified | [8] |

| Appearance | White to light gray/yellow powder/crystal | White powder | [8] |

| CAS Number | 7423-96-3 | 403-90-7 | [2][8] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture of DL-3-fluorotyrosine.

Enzymatic Resolution of DL-3-Fluorotyrosine

Enzymatic resolution is a common and efficient method for obtaining stereochemically pure amino acids. This process utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the production of D-amino acids, enzymes like D-amino acid oxidase or specific acylases can be employed.

Experimental Protocol: Enzymatic Resolution using D-Acylase

This protocol is adapted from a general method for the enzymatic preparation of D-tyrosine and can be applied to 3-fluoro-DL-tyrosine with appropriate modifications.[9]

-

N-Acetylation of DL-3-Fluorotyrosine:

-

Dissolve DL-3-fluorotyrosine in deionized water with acetic acid.

-

Add acetic anhydride to the solution and react at 40-60°C for 3-6 hours.

-

Recover the unreacted acetic acid by distillation.

-

Cool the reaction mixture to crystallize the N-acetyl-DL-3-fluorotyrosine.

-

Filter, wash, and dry the product.

-

-

Enzymatic Hydrolysis:

-

Prepare a solution of N-acetyl-DL-3-fluorotyrosine in deionized water (0.5-1.0 M).

-

Adjust the pH of the solution to 8.0 with a suitable base (e.g., sodium hydroxide).

-

Pass the solution through an immobilized D-acylase enzyme column at a controlled temperature (e.g., 45°C). The D-acylase will selectively hydrolyze the N-acetyl group from N-acetyl-D-3-fluorotyrosine, leaving the N-acetyl-L-3-fluorotyrosine unreacted.

-

Collect the eluent containing this compound and N-acetyl-L-3-fluorotyrosine.

-

-

Purification of this compound:

-

Decolorize the eluent using activated carbon.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce crystallization of this compound.

-

Filter the crystals, wash with a small amount of cold deionized water, and dry to obtain the pure this compound.

-

The mother liquor containing N-acetyl-L-3-fluorotyrosine can be further processed to recover the L-enantiomer.

-

Workflow for Enzymatic Resolution

Chiral HPLC Purification

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[10]

Experimental Protocol: Chiral HPLC Separation of 3-Fluorotyrosine Enantiomers

This protocol is a general guideline and may require optimization for specific instruments and columns.

-

Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid). The exact ratio should be optimized to achieve the best resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where 3-fluorotyrosine absorbs (e.g., ~275 nm).

-

Sample Preparation: Dissolve the racemic 3-fluoro-DL-tyrosine in the mobile phase at a suitable concentration.

-

Injection: Inject the sample onto the column and monitor the elution profile. The D- and L-enantiomers should elute as separate peaks.

-

Fraction Collection: For preparative separation, collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Remove the mobile phase from the collected fractions to obtain the purified this compound.

Biological Activity and Applications

This compound serves as a valuable tool in several areas of biomedical research due to its unique properties.

Role in Dopamine Pathway Research

Dopamine is a crucial neurotransmitter synthesized from L-tyrosine.[11] The biosynthetic pathway involves the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase.[3] Analogs of tyrosine, such as this compound, can be used to probe this pathway and study the effects of altered dopamine metabolism. While L-tyrosine is the natural precursor, the introduction of fluorinated D-amino acids can provide insights into enzyme specificity and transport mechanisms.

Dopamine Synthesis Pathway

Substrate for D-Amino Acid Oxidase (DAAO)

Table of Kinetic Parameters for Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| D-Alanine | 5.2 | 1.3 | 4000 | [8] |

| D-Serine | 3.0 | 7.5 | 400 | [8] |

| D-Tyrosine | 6.6 | 2.7 | 2444 | |

| D-Phenylalanine | 5.8 | 3.2 | 1813 | |

| D-Tryptophan | 3.2 | 1.5 | 2133 |

Note: Data for D-tyrosine, D-phenylalanine, and D-tryptophan are included as proxies for the expected behavior of this compound.

Experimental Protocol: D-Amino Acid Oxidase Activity Assay

This protocol describes a common method for measuring DAAO activity based on oxygen consumption.[12]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing 40 µM FAD.

-

Add a known concentration of this compound to the buffer.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the reaction chamber of an oxygen electrode.

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding a known amount of purified DAAO enzyme.

-

Monitor the decrease in oxygen concentration over time using the oxygen electrode.

-

The initial rate of oxygen consumption is proportional to the enzyme activity.

-

-

Data Analysis:

-

By varying the concentration of this compound, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

-

Logical Workflow for Assessing DAAO Activity

References

- 1. frontiersin.org [frontiersin.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 3-Fluoro-D-Tyrosine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-D-tyrosine, a synthetic derivative of the amino acid tyrosine, holds interest in various biochemical and pharmaceutical research areas. Understanding its metabolic fate is crucial for evaluating its potential therapeutic applications and safety profile. This technical guide provides a comprehensive overview of the predicted in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a lack of direct in vivo studies on this specific compound, this guide synthesizes information from research on analogous compounds, namely D-amino acids and other fluorinated amino acids, to project a likely metabolic pathway and pharmacokinetic profile. The primary anticipated metabolic route involves oxidative deamination by D-amino acid oxidase (DAO), predominantly in the kidneys and liver, followed by renal excretion of the parent compound and its metabolites. The fluorination at the meta-position is expected to enhance metabolic stability compared to its non-fluorinated counterpart.

Predicted Pharmacokinetic Profile

The in vivo behavior of this compound is anticipated to be governed by the general principles of D-amino acid pharmacology, with the fluorine substitution influencing its metabolic stability.

Absorption

Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract, likely via amino acid transporters. The extent of absorption may be lower than its L-isomer due to the stereoselectivity of many transport systems.

Distribution

Once in systemic circulation, this compound is expected to distribute to various tissues. Unlike L-tyrosine, D-isomers are generally not incorporated into proteins[1]. Accumulation is anticipated to be highest in organs with high D-amino acid oxidase (DAO) activity, such as the kidneys and liver[2][3][4][5].

Metabolism

The primary metabolic pathway for most D-amino acids is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO)[4][6]. Human DAO is known to have a high affinity for D-tyrosine, suggesting that this compound is also a likely substrate[6]. This enzymatic reaction would convert this compound into 3-fluoro-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide[4][6]. The carbon-fluorine bond's strength is predicted to make the compound resistant to defluorination and oxidative metabolism by cytochrome P450 enzymes[7][8].

Excretion

The kidneys are the principal organs for the elimination of D-amino acids and their metabolites[9][10]. It is expected that a significant portion of administered this compound will be excreted unchanged in the urine, a common characteristic of D-amino acids due to less efficient renal reabsorption compared to L-amino acids[10]. The metabolite, 3-fluoro-4-hydroxyphenylpyruvic acid, is also predicted to be cleared via the kidneys.

Quantitative Data Summary (Projected)

The following tables present projected quantitative data for the in vivo fate of this compound, based on typical values for related D-amino acids. Note: These are not experimentally determined values for this compound and should be treated as estimations.

Table 1: Projected Pharmacokinetic Parameters of this compound

| Parameter | Projected Value | Rationale/Reference |

| Oral Bioavailability (%) | < 80% | D-amino acids often have lower bioavailability than L-isomers. |

| Plasma Half-life (t½) | Short to moderate | Dependent on DAO activity and renal clearance rate. |

| Volume of Distribution (Vd) | Moderate | Expected to distribute into tissues, particularly kidney and liver. |

| Primary Route of Elimination | Renal | Key pathway for D-amino acids and their metabolites.[9][10] |

Table 2: Projected Distribution and Excretion Profile of this compound

| Parameter | Projected Percentage of Administered Dose | Rationale/Reference |

| Urinary Excretion (Unchanged) | 40 - 60% | Inefficient renal reabsorption is common for D-amino acids.[10] |

| Urinary Excretion (Metabolites) | 20 - 40% | Reflects metabolism primarily by DAO. |

| Fecal Excretion | < 10% | Assumes moderate to good oral absorption. |

| Tissue Retention (24h) | Low | D-amino acids are typically cleared relatively quickly. |

Detailed Experimental Protocols (Hypothetical)

To definitively determine the metabolic fate of this compound, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Dosing:

-

Intravenous (IV): 10 mg/kg via tail vein injection.

-

Oral (PO): 50 mg/kg via oral gavage.

-

-

Sample Collection:

-

Serial blood samples (approx. 100 µL) collected from the tail vein at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Urine and feces collected over 24 hours using metabolic cages.

-

-

Sample Preparation:

-

Plasma separated by centrifugation.

-

Proteins precipitated from plasma using acetonitrile.

-

Urine samples diluted with water.

-

Fecal samples homogenized and extracted.

-

-

Analytical Method:

-

Quantification of this compound and potential metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Development of a validated bioanalytical method for sensitivity, specificity, accuracy, and precision.

-

In Vitro Metabolism Study with Liver Microsomes

-

Enzyme Source: Pooled human and rat liver microsomes.[11][12]

-

Incubation:

-

Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL protein) in the presence of an NADPH-regenerating system.

-

Time points: 0, 15, 30, 60, 120 minutes.

-

-

Analysis:

-

Reaction terminated with cold acetonitrile.

-

Samples analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound (metabolic stability).

-

-

Reaction Phenotyping (Optional):

-

Incubations with specific cytochrome P450 (CYP) inhibitors to identify any potential CYP-mediated metabolism, although this is expected to be minimal.

-

D-Amino Acid Oxidase (DAO) Activity Assay

-

Enzyme Source: Purified recombinant human DAO.

-

Assay Principle: Monitor the production of hydrogen peroxide, a product of the DAO reaction, using a fluorometric or colorimetric assay.[13][14]

-

Procedure:

-

Incubate varying concentrations of this compound with DAO in a suitable buffer.

-

Measure the rate of product formation to determine kinetic parameters (Km and Vmax).

-

Use D-tyrosine as a positive control.

-

Visualizations

Predicted Metabolic Pathway

References

- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

3-Fluoro-D-Tyrosine: A Versatile Probe for Interrogating Enzymatic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring amino acid D-tyrosine, is emerging as a valuable tool in biochemical research and pharmaceutical development. Its unique physicochemical properties, conferred by the fluorine substitution on the phenyl ring, render it a powerful probe for investigating the activity of various enzymes, particularly those involved in amino acid metabolism. This technical guide provides a comprehensive overview of the applications of this compound as an enzymatic probe, with a focus on D-amino acid oxidase (DAAO), and offers detailed experimental protocols and data presentation to facilitate its use in the laboratory.

The incorporation of a fluorine atom enhances the stability and alters the electronic properties of the tyrosine molecule, making this compound a substrate analog that can be used to monitor enzyme kinetics and screen for potential inhibitors.[1] Its applications are particularly relevant in neuroscience research for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[1][2]

Enzymatic Systems Amenable to Probing with this compound

The primary enzyme target for this compound is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3] DAAO is a key enzyme in the metabolism of D-serine, an important co-agonist of NMDA receptors in the brain. Dysregulation of DAAO activity has been implicated in neurological disorders such as schizophrenia.[3] Given that DAAO exhibits broad substrate specificity, particularly for aromatic D-amino acids, this compound is a logical candidate as a substrate for this enzyme.[4]

Other potential enzymatic targets include:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines. While TH primarily acts on L-tyrosine, the D-isomer or its analogs could be investigated as potential inhibitors or weak substrates.[5]

-

Tyrosine Decarboxylase (TyDC): This enzyme catalyzes the decarboxylation of tyrosine to tyramine. Substrate specificity studies with this compound could provide insights into the enzyme's active site.[6]

Data Presentation: Quantitative Analysis of D-Amino Acid Oxidase Activity

Quantitative data from enzymatic assays are crucial for comparing the efficacy of different substrates and inhibitors. The following tables summarize key kinetic parameters for human D-amino acid oxidase (hDAAO) with various substrates. While specific kinetic data for this compound is not extensively available in the literature, the provided data for other aromatic D-amino acids serves as a valuable reference.

Table 1: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

| Substrate | kcat,app (s⁻¹) | Km,app (mM) | kcat/Km (M⁻¹s⁻¹) |

| D-Alanine | 5.2 | 1.3 | 4,000 |

| D-Serine | 3.0 | 7.5 | 400 |

| D-Tyrosine | 6.6 | 2.7 | 2,444 |

| D-Phenylalanine | 15.5 | 1.2 | 12,917 |

| D-Tryptophan | 3.2 | 1.5 | 2,133 |

| D-Kynurenine | 0.09 | 0.7 | 129 |

| D-Cycloserine | 0.04 | 110 | 0.36 |

| D-Cysteine | 0.1 | 0.8 | 125 |

| D,L-DOPA | 2.7 | 6.0 | 450 |

Data sourced from Biochemical Properties of Human D-Amino Acid Oxidase.[4] The apparent kinetic parameters were determined by the oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and at 25°C.

Table 2: Kinetic Parameters of D-Amino Acid Oxidase from Various Sources with D-Alanine

| Enzyme Source | kcat, app (s⁻¹) | Km, app (mM) |

| Rhodotorula gracilis (RgDAAO) | 81 ± 5 | 1.0 ± 0.2 |

| Trigonopsis variabilis (TvDAAO) | 46 ± 3 | 7.0 ± 0.9 |

| Pig kidney (pkDAAO) | 7.3 ± 0.6 | 1.7 ± 0.3 |

| Rat (rDAAO) | 27 ± 1 | 140 ± 20 |

| Human (hDAAO) | 5.2 ± 0.1 | 1.3 ± 0.2 |

Data sourced from Assays of D-Amino Acid Oxidase Activity.[7] The activity was determined using the oxygen-consumption assay, at 25°C, pH 8.5, and at air saturation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess enzymatic activity using this compound as a potential substrate. These protocols are adapted from established methods for other D-amino acids.[3][8][9]

D-Amino Acid Oxidase (DAAO) Activity Assay (Oxygen Consumption Method)

This direct assay measures the consumption of molecular oxygen during the oxidative deamination of the D-amino acid substrate.

Materials:

-

Oxygen electrode system (e.g., Hansatech Instruments)

-

Recombinant or purified DAAO

-

This compound solution (or other D-amino acid substrate)

-

100 mM Sodium pyrophosphate buffer, pH 8.5

-

40 µM Flavin adenine dinucleotide (FAD) solution

-

Water bath set to 25°C

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

In the reaction chamber of the oxygen electrode, add the sodium pyrophosphate buffer, FAD solution, and the this compound solution to the desired final concentration.

-

Equilibrate the reaction mixture to 25°C.

-

Initiate the reaction by adding a known amount of DAAO enzyme.

-

Record the rate of oxygen consumption over time. The initial linear rate is used to determine the enzyme activity.

-

Calculate the specific activity as µmol of O₂ consumed per minute per mg of protein.

DAAO Activity Assay (Fluorometric Method)

This highly sensitive indirect assay is based on the detection of the α-keto acid product of the DAAO reaction.[8][10]

Materials:

-

Fluorometer

-

Recombinant or purified DAAO

-

This compound solution

-

o-Phenylenediamine solution

-

50% (v/v) Sulphuric acid

-

Trichloroacetic acid (TCA) solution

-

Standard solution of the corresponding α-keto acid of this compound (3-fluoro-4-hydroxyphenylpyruvic acid)

Procedure:

-

Set up the enzymatic reaction by incubating DAAO with this compound in a suitable buffer (e.g., sodium pyrophosphate, pH 8.5) at 37°C.

-

Stop the reaction at various time points by adding TCA solution.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add the o-phenylenediamine solution and incubate to allow the formation of a fluorescent quinoxaline derivative from the α-keto acid product.

-

Add 50% sulphuric acid to enhance the fluorescence.

-

Measure the fluorescence intensity (excitation at ~375 nm, emission at ~480 nm).

-

Quantify the amount of α-keto acid produced by comparing the fluorescence to a standard curve generated with 3-fluoro-4-hydroxyphenylpyruvic acid.

Tyrosine Hydroxylase (TH) Activity Assay (HPLC-based Method)

This assay measures the production of 3-fluoro-L-DOPA from 3-fluoro-L-tyrosine (if using the L-isomer as a substrate) or assesses the inhibitory potential of this compound on the conversion of L-tyrosine to L-DOPA.[11]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-